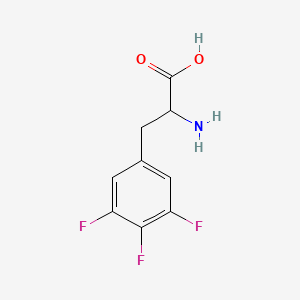

2-amino-3-(3,4,5-trifluorophenyl)propanoic Acid

Description

Properties

IUPAC Name |

2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380733 |

Source

|

| Record name | 3,4,5-Trifluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-26-5 |

Source

|

| Record name | 3,4,5-Trifluoro-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the non-proteinogenic amino acid, 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid, also known as 3,4,5-trifluorophenylalanine. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluorinated phenyl ring, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.

Synthetic Pathway

The most common and established method for the synthesis of 3,4,5-trifluorophenylalanine is the Erlenmeyer-Plöchl azalactone synthesis.[1][2] This classical method involves the condensation of an aromatic aldehyde, in this case, 3,4,5-trifluorobenzaldehyde, with an N-acylglycine, typically N-acetylglycine, to form an azalactone intermediate. This intermediate is subsequently hydrolyzed to yield the desired amino acid.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-(3,4,5-Trifluorobenzylidene)-2-methyloxazol-5(4H)-one (Azalactone Intermediate)

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

N-Acetylglycine

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ethanol

Procedure:

-

A mixture of 3,4,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated with stirring in an oil bath at 100-110°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Ethanol is slowly added to the cooled mixture to precipitate the yellow azalactone.

-

The solid precipitate is collected by filtration, washed with cold ethanol and then water, and dried under vacuum.

Synthesis of this compound (Final Product)

Materials:

-

4-(3,4,5-Trifluorobenzylidene)-2-methyloxazol-5(4H)-one

-

Hydriodic Acid (57%)

-

Red Phosphorus

-

Glacial Acetic Acid

-

Sodium Hydroxide or Ammonium Hydroxide solution

-

Ethanol

Procedure:

-

A suspension of the dried azalactone (1.0 eq) and red phosphorus (2.5 eq) is prepared in glacial acetic acid.

-

Hydriodic acid (57%, 5.0 eq) is added dropwise to the suspension with stirring.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove excess phosphorus.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

The aqueous layer is then neutralized to its isoelectric point (around pH 5-6) with a solution of sodium hydroxide or ammonium hydroxide to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

If necessary, the product can be further purified by recrystallization from a water/ethanol mixture.[3]

Characterization Data

The following tables summarize the expected and reported characterization data for this compound and its protected precursor.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₉H₈F₃NO₂ | 219.16 | White to off-white solid | Not explicitly found, but expected to be a high-melting solid |

| Boc-3,4,5-trifluoro-L-phenylalanine | C₁₄H₁₆F₃NO₄ | 319.28 | Off-white powder | 94 - 100 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (Expected) | ¹³C NMR (Expected) | ¹⁹F NMR (Expected) | Mass Spectrometry (m/z) |

| This compound | δ ~7.0-7.2 (m, 2H, Ar-H), ~4.0 (t, 1H, α-CH), ~3.2 (d, 2H, β-CH₂) | Aromatic carbons (4 signals), C=O, α-C, β-C | Signals corresponding to the 3, 4, and 5 positions on the phenyl ring. | [M+H]⁺: 220.0580, [M+Na]⁺: 242.0399[4] |

| Boc-3,4,5-trifluoro-L-phenylalanine | Signals for Boc group (~1.4 ppm), aromatic, α- and β-protons. | Signals for Boc group carbons, aromatic carbons, C=O, α-C, β-C. | Similar to the unprotected amino acid. | Not found |

Note: NMR chemical shifts are highly dependent on the solvent and pH. The expected values are approximate. For fluorinated compounds, the ¹³C NMR signals of carbons bearing fluorine or in close proximity will show splitting due to C-F coupling.[5]

Signaling Pathways and Experimental Logic

The synthesis of this compound does not directly involve signaling pathways. However, the logical flow of the experimental design is crucial for successful synthesis and purification. The following diagram illustrates the decision-making process and key steps in the experimental workflow.

Caption: Logical workflow for the synthesis and purification of the target amino acid.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult the primary literature for further details and to adapt the protocols as needed for their specific laboratory conditions and applications.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 3,4,5-trifluorophenylalanine (C9H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

An In-depth Technical Guide to 3,4,5-Trifluorophenylalanine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorophenylalanine is a non-canonical amino acid that has emerged as a valuable tool in chemical biology, drug discovery, and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and steric properties, offering researchers a powerful handle to modulate the function of peptides and proteins. This guide provides a comprehensive overview of the physical and chemical properties of 3,4,5-trifluorophenylalanine, detailed experimental protocols for its use, and a discussion of its applications in scientific research.

Physical and Chemical Properties

The defining feature of 3,4,5-trifluorophenylalanine is the trifluorinated phenyl ring, which significantly alters its physicochemical properties compared to natural phenylalanine. These modifications include increased hydrophobicity and altered electronic distribution within the aromatic ring, making it a valuable probe for studying protein environments and interactions.

Table 1: Physical and Chemical Properties of 3,4,5-Trifluoro-L-phenylalanine and its Derivatives

| Property | 3,4,5-Trifluoro-L-phenylalanine | Boc-3,4,5-trifluoro-L-phenylalanine | Fmoc-3,4,5-trifluoro-L-phenylalanine |

| CAS Number | 646066-73-1[1] | 205445-54-1 | 205526-30-3 |

| Molecular Formula | C₉H₈F₃NO₂[1] | C₁₄H₁₆F₃NO₄ | C₂₄H₁₈F₃NO₄ |

| Molecular Weight | 219.16 g/mol [1] | 319.28 g/mol | 441.41 g/mol |

| Appearance | Off-white solid[1] | Off-white powder | White to off-white powder |

| Melting Point (°C) | Not available | 94 - 100 | Not available |

| Boiling Point (°C) | 303.8 ± 42.0 (Predicted)[2] | Not available | Not available |

| pKa | 2.12 ± 0.30 (Predicted)[2] | Not available | Not available |

| Solubility | Soluble in water, methanol, ethanol, and DMSO.[2][3][4] | Soluble in DMF and NMP. | Soluble in DMF and NMP.[5] |

| Purity | ≥ 98% (HPLC, Chiral purity)[1] | ≥ 98% (HPLC) | ≥ 98% (Assay) |

Spectral Properties

The fluorine atoms on the phenyl ring provide a unique spectroscopic handle, particularly for ¹⁹F NMR studies.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, β-protons, and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe of the local environment of the amino acid. The chemical shifts of the fluorine atoms are highly sensitive to changes in protein conformation, ligand binding, and other molecular interactions.[1][6][7][8][9]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino acid functional groups, including N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-F stretching of the fluorinated aromatic ring.[10][11][12][13] For L-phenylalanine, characteristic bands include those for the charged NH₃⁺ group (asymmetric and symmetric stretching and deformation), the carboxylate COO⁻ group (asymmetric vibrations), and aromatic C=C stretching.[11]

-

UV-Vis Spectroscopy: Aromatic amino acids like phenylalanine and its derivatives absorb UV light. The introduction of fluorine atoms can cause a slight shift in the absorption maximum.[14][15][16]

Experimental Protocols

Synthesis of 3,4,5-Trifluorophenylalanine

Several synthetic routes to fluorinated phenylalanines have been reported, often involving multi-step procedures. A common strategy involves the alkylation of a glycine equivalent with a fluorinated benzyl halide.[17]

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 3,4,5-trifluorophenylalanine.

Detailed Protocol (Adapted from literature for similar compounds):

-

Preparation of the Glycine Synthon: A chiral glycine equivalent, such as the Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is prepared.

-

Alkylation: The glycine synthon is deprotonated with a strong base (e.g., potassium hydroxide) and then reacted with 3,4,5-trifluorobenzyl bromide in a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature.

-

Hydrolysis: The resulting complex is hydrolyzed with aqueous hydrochloric acid to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.

-

Purification: The crude 3,4,5-trifluorophenylalanine is purified by recrystallization from a solvent mixture such as water/ethanol or by column chromatography on silica gel.[18]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected 3,4,5-trifluorophenylalanine is commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[5][19][20][21][22][23]

SPPS Workflow:

Caption: A standard workflow for incorporating Fmoc-3,4,5-trifluorophenylalanine into a peptide using SPPS.

Detailed Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Amino Acid Coupling: Dissolve Fmoc-3,4,5-trifluoro-L-phenylalanine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF. Add an amine base (e.g., DIPEA) and add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Incorporation into Proteins in E. coli

Genetic code expansion techniques enable the site-specific incorporation of non-canonical amino acids like 3,4,5-trifluorophenylalanine into proteins in response to a nonsense codon (e.g., the amber codon, UAG).[23][24][25][26] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Workflow for In Vivo Incorporation:

Caption: A general workflow for the site-specific incorporation of 3,4,5-trifluorophenylalanine into proteins in E. coli.

Detailed Protocol:

-

Plasmid Construction: Prepare two plasmids: one encoding the protein of interest with an in-frame amber (UAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3,4,5-trifluorophenylalanine.

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

-

Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics.

-

Induction and Amino Acid Supplementation: When the cell culture reaches the mid-log phase of growth, induce protein expression (e.g., with IPTG) and supplement the medium with 3,4,5-trifluorophenylalanine (typically at a concentration of 1-2 mM).

-

Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) to allow for efficient protein expression and incorporation of the unnatural amino acid.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard techniques (e.g., affinity chromatography based on a purification tag).

-

Analysis: Confirm the successful incorporation of 3,4,5-trifluorophenylalanine by mass spectrometry.

Applications in Research and Drug Development

The unique properties of 3,4,5-trifluorophenylalanine make it a versatile tool for a range of applications.

¹⁹F NMR Spectroscopy

The primary application of 3,4,5-trifluorophenylalanine is as a probe for ¹⁹F NMR studies of protein structure, dynamics, and interactions.[1][6][7][8][9] The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes that may not be observable by other techniques.

Protein Engineering and Drug Design

Incorporation of 3,4,5-trifluorophenylalanine can enhance the stability and biological activity of peptides and proteins. The fluorinated phenyl ring can participate in favorable interactions within the protein core or at protein-protein interfaces. In drug design, the introduction of fluorine can improve metabolic stability and binding affinity of peptide-based therapeutics.

Investigating Cellular Signaling Pathways

Proteins containing 3,4,5-trifluorophenylalanine can be used to dissect molecular interactions within signaling pathways. By replacing a key phenylalanine residue with its trifluorinated analog, researchers can probe the importance of aromatic interactions in protein-protein recognition events, such as those occurring in receptor tyrosine kinase (RTK) or G-protein coupled receptor (GPCR) signaling cascades.[27][28][29][30][31][32][33][34][35]

Conceptual Signaling Pathway Investigation:

Caption: A conceptual diagram illustrating how a protein containing 3,4,5-trifluorophenylalanine can be used to study interactions within a receptor tyrosine kinase signaling pathway.

Conclusion

3,4,5-Trifluorophenylalanine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique physical and chemical properties, coupled with established methods for its synthesis and incorporation into biopolymers, provide a robust platform for investigating fundamental biological processes and for the development of novel therapeutics and materials. This guide serves as a foundational resource for scientists and professionals seeking to leverage the potential of this valuable non-canonical amino acid in their research endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 21. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Site-specific incorporation of BpF into ubiquitin-like proteins (UBLs) in E. coli [protocols.io]

- 25. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Toward fluorescent probes for G-protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Cell signaling by receptor-tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 32. G protein-coupled receptor signaling analysis using homogenous time-resolved Förster resonance energy transfer (HTRF®) technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Negative Regulation of Receptor Tyrosine Kinase (RTK) Signaling: A Developing Field - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Trifluorinated Phenylalanine Analogs

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein engineering, offering a powerful tool to modulate biological activity and enhance pharmacokinetic profiles. Among these, trifluorinated derivatives of phenylalanine are particularly noteworthy for their profound impact on medicinal chemistry and chemical biology. The introduction of a trifluoromethyl (CF3) group, known for its strong electron-withdrawing nature and high lipophilicity, imparts unique physicochemical properties that can significantly influence the parent molecule's conformation, metabolic stability, and binding affinity.[1][2]

This technical guide provides a comprehensive exploration of the synthesis, incorporation, and biological activities of trifluorinated phenylalanine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Synthesis and Incorporation of Trifluorinated Phenylalanine Analogs

The accessibility of trifluorinated phenylalanine analogs is crucial for their application. Various synthetic methods have been developed to access these compounds. Key strategies include Negishi cross-coupling reactions to form the carbon-carbon bond between a pre-functionalized aryl bromide and a protected β-iodoalanine, as well as the ozonolysis of olefin precursors to yield trifluoromethyl ketone functionalities.[3][4] These methods have been scaled to produce gram quantities, facilitating their use in peptide synthesis and protein engineering.[3]

Incorporation into Peptides

Trifluorinated phenylalanine analogs can be readily incorporated into peptide scaffolds using standard solid-phase peptide synthesis (SPPS) with coupling reagents like HCTU or EDC/HOBt.[1][3] This allows for the precise, site-specific placement of the analog within a peptide sequence to modulate its properties.

Biosynthetic Incorporation into Proteins

For protein-level studies, these analogs can be incorporated biosynthetically in vivo. This is often achieved using E. coli expression systems where an evolved, polyspecific aminoacyl-tRNA synthetase/tRNA pair is used to recognize the non-canonical amino acid and incorporate it in response to a nonsense codon (e.g., an amber stop codon, TAG).[5][6][7] This site-specific incorporation allows for the production of proteins with single or multiple fluorinated residues for detailed biochemical and structural analysis.[5]

Impact on Protein Structure and Stability

Incorporating highly fluorinated amino acids can significantly enhance the stability of peptides and proteins, a phenomenon often referred to as the "fluoro-stabilization effect".[8] The strong carbon-fluorine bond increases resistance to metabolic degradation by shielding vulnerable peptide bonds from proteolytic enzymes, which can extend a peptide's in vivo half-life.[1][9] Furthermore, fluorination of hydrophobic residues within a protein's core can dramatically increase its stability against thermal and chemical denaturation.[10][11]

The trifluoromethyl group's electronic properties also alter non-covalent interactions. Serial fluorination of phenylalanine's aromatic ring systematically decreases its capacity for cation-π interactions, which are crucial for molecular recognition and protein stability.[5][7] This allows researchers to finely tune these interactions to probe their contribution to protein function.

| Parameter | Native Phenylalanine | Trifluorinated Phenylalanine Analogs | Reference |

| Protein Stability (ΔG°fold) | -18.0 ± 0.2 kcal/mol (α4H bundle) | -27.6 ± 0.1 kcal/mol (α4F3a, 50% fluorocarbon core) | [10] |

| Cation-π Binding Potential | 100% (vs. Na+) | ~40-60% (depending on cation) | [5][7] |

| Metabolic Stability | Susceptible to enzymatic degradation | Increased resistance to proteases | [1][2][9] |

Table 1: Quantitative Impact of Fluorination on Protein Properties.

Biological Activities and Applications

The unique properties conferred by trifluorination have been leveraged across various applications, from developing potent enzyme inhibitors to creating advanced imaging agents.

Enzyme Inhibition

Phenylalanine analogs containing a trifluoromethyl ketone group are highly effective transition-state analog inhibitors of serine proteases.[12] The powerful electron-withdrawing effect of the CF3 group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine residue. This forms a stable hemiacetal adduct that mimics the tetrahedral intermediate of peptide bond cleavage, thus potently inhibiting the enzyme.[12] This strategy has been applied to develop inhibitors for proteases like chymotrypsin and elastase.[12]

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Fluorinated phenylalanine analogs have been incorporated into peptide ligands to modulate their interaction with GPCRs. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket, enhancing binding affinity and potency.[13][14] For example, substituting phenylalanine with 4-fluoro-phenylalanine in the opioid peptide biphalin significantly increases its affinity for both μ- and δ-opioid receptors.[13] This principle extends to trifluorinated analogs, where the significant change in lipophilicity and electronic character can be used to optimize ligand-receptor interactions.

Probes for ¹⁹F NMR Spectroscopy

Fluorine's favorable NMR properties—including a spin of ½, 100% natural abundance, and high sensitivity—make it an excellent probe for studying protein structure, dynamics, and interactions.[15][16] Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window for observation.[15] Trifluorinated phenylalanine analogs, when incorporated into a protein, serve as sensitive reporters. Changes in the ¹⁹F chemical shift can indicate subtle conformational changes, ligand binding events, or alterations in the local electrostatic environment.[6][15]

| Analog | Protein | Application | Reference |

| 3-F-Phenylalanine | Avian Lysozyme | Ligand Binding Studies | [6] |

| 4-F-Phenylalanine | E. coli Leucine Receptor | Substrate Binding Measurement | [17] |

| 3,5-diF-Phenylalanine | Generic Protein | Protein Stability and Folding | [15] |

| 4-(Trifluoromethyl)-L-Phenylalanine | Generic Protein | NMR Probe for Structure/Dynamics | [16] |

Table 2: Examples of Fluorinated Phenylalanine Analogs in NMR Studies.

PET Imaging Agents

Radio-labeled non-natural amino acids, particularly those containing ¹⁸F (t₁/₂ = 109.8 min), are valuable tracers for positron emission tomography (PET) imaging, especially for detecting malignant tumors that exhibit increased amino acid metabolism.[8][18] Fluorinated phenylalanine derivatives such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) have been developed and evaluated as potential tumor imaging agents, showing specific accumulation in tumor cells and providing a basis for developing trifluorinated analogs for similar applications.[18]

Detailed Experimental Protocols

Protocol: Biosynthetic Incorporation of 4-Trifluoromethyl-L-Phenylalanine

This protocol is adapted from established methods for incorporating non-canonical amino acids into proteins expressed in E. coli.[9][16]

-

Transformation : Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene for the protein of interest with an in-frame amber (TAG) stop codon at the desired incorporation site, and a second plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair specific for the trifluorinated analog.

-

Starter Culture : Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture : Inoculate 1L of minimal medium (e.g., M9) supplemented with antibiotics using the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Supplementation : Add 4-(Trifluoromethyl)-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Incubation : Reduce the temperature to 18-25°C and continue to incubate the culture for 18-20 hours with shaking.

-

Harvesting and Purification : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The labeled protein can then be purified from the cell lysate using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification : Confirm successful incorporation of the analog using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: ¹⁹F NMR Ligand Binding Assay

This protocol outlines a typical experiment to monitor protein-ligand interactions using a protein labeled with a trifluorinated phenylalanine analog.[15]

-

Sample Preparation : Prepare the labeled protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock. The typical protein concentration is 100-500 µM. Transfer the sample to a high-quality NMR tube.

-

Ligand Preparation : Prepare a concentrated stock solution (e.g., 20-50x) of the ligand to be tested in the same NMR buffer.

-

Initial Spectrum : Acquire a baseline 1D ¹⁹F NMR spectrum of the protein alone.

-

Titration : Add small, incremental aliquots of the ligand stock solution to the protein sample. After each addition, gently mix the sample and acquire another 1D ¹⁹F spectrum.

-

Data Analysis : Monitor the changes in the ¹⁹F NMR signals. Ligand binding can cause chemical shift perturbations (CSPs), changes in signal intensity, or line broadening. By plotting the change in chemical shift against the ligand concentration, a binding curve can be generated and the dissociation constant (Kd) can be determined.

Conclusion

Trifluorinated phenylalanine analogs are versatile and powerful tools in chemical biology and drug development. Their incorporation into peptides and proteins can confer enhanced metabolic and thermal stability, modulate biological activity, and provide unique probes for biophysical studies.[1][8][10] From designing potent enzyme inhibitors and optimizing receptor ligands to enabling advanced imaging and NMR techniques, the applications of these analogs continue to expand.[12][15][18] The continued development of robust synthetic and biosynthetic methods ensures that trifluorinated phenylalanine analogs will remain at the forefront of protein engineering and therapeutic design.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 17. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid

Introduction: This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid. As a fluorinated analog of the amino acid phenylalanine, this compound is of significant interest in medicinal chemistry for its potential to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and small molecules.[1] Due to the absence of publicly available experimental spectra for this specific molecule, this guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be highly informative. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O).

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show signals corresponding to the amino acid backbone and the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

| α-H | ~4.0 - 4.5 | Triplet (t) | JHα-Hβ ≈ 6-8 Hz | The chemical shift is typical for an α-proton in an amino acid. |

| β-H₂ | ~3.1 - 3.5 | Doublet (d) | JHβ-Hα ≈ 6-8 Hz | These two protons are diastereotopic and may appear as a multiplet. |

| Ar-H | ~7.0 - 7.5 | Triplet (t) | JH-F ≈ 8-10 Hz | The two protons on the aromatic ring are equivalent and will couple to the two adjacent fluorine atoms. |

| -NH₂ / -COOH | Variable | Broad singlet | N/A | These protons are exchangeable with the deuterated solvent and may not be observed or may appear as a broad signal. |

Predicted ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for the carboxylic acid, the amino acid backbone, and the fluorinated aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~170 - 180 | The chemical shift is characteristic of a carboxylic acid carbon.[2] |

| C-α | ~55 - 65 | Typical range for an α-carbon of an amino acid. |

| C-β | ~35 - 45 | Aliphatic methylene carbon attached to the aromatic ring. |

| C-Ar (C-F) | ~135 - 155 (d) | Carbons directly bonded to fluorine will show large C-F coupling. The signals for C3/C5 and C4 will be distinct. |

| C-Ar (C-H) | ~110 - 120 (t) | Carbons bonded to hydrogen will show smaller C-F coupling to the neighboring fluorine atoms. |

| C-Ar (C-Cβ) | ~125 - 135 (m) | The carbon attached to the propanoic acid side chain will show complex coupling to multiple fluorine atoms. |

Predicted ¹⁹F NMR Data: ¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The spectrum is expected to be relatively simple due to molecular symmetry.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

| F-3, F-5 | -130 to -140 | Doublet (d) | JF-F ≈ 15-25 Hz | These two fluorine atoms are equivalent. |

| F-4 | -155 to -165 | Triplet (t) | JF-F ≈ 15-25 Hz | This fluorine atom is coupled to the two adjacent fluorine atoms at positions 3 and 5. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a suitable technique for analyzing solid amino acid samples.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200 - 2800 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100 - 3000 | N-H stretch | Amino Group (as -NH₃⁺) | Medium, Broad |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong |

| 1650 - 1580 | N-H bend | Amino Group (as -NH₃⁺) | Medium |

| 1500 - 1400 | C-C stretch | Aromatic Ring | Medium |

| 1350 - 1150 | C-F stretch | Aryl Fluoride | Strong |

| 1250 - 1000 | C-O stretch | Carboxylic Acid | Strong |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for amino acids, typically showing the protonated molecular ion.

Predicted Mass Spectrometry Data:

| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |

| [M+H]⁺ | C₉H₉F₃NO₂ + H⁺ | 236.0580 | The protonated molecular ion is expected to be the base peak in positive ion mode. |

| [M-H]⁻ | C₉H₉F₃NO₂ - H⁻ | 234.0434 | The deprotonated molecular ion would be observed in negative ion mode. |

| [M+Na]⁺ | C₉H₉F₃NO₂ + Na⁺ | 258.0399 | Sodium adducts are commonly observed in ESI-MS.[3] |

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses for amino acids, such as the loss of H₂O, CO, and the entire carboxylic acid group. A prominent fragment would be the tropylium-like cation resulting from the cleavage of the Cα-Cβ bond.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O) in a clean vial.[4]

-

Adjust the pD (the equivalent of pH in D₂O) to a neutral value (~7.0) using dilute DCl or NaOD to ensure consistent chemical shifts.[4]

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for referencing the chemical shifts.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[5] The final sample depth should be at least 4.5 cm.[5]

-

-

Instrument Parameters (General for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment, proton-decoupled.

-

Spectral Width: -100 to -200 ppm.

-

Reference: CFCl₃ (trichlorofluoromethane) as an external standard (0 ppm).

-

Number of Scans: 64-256.

-

Temperature: 298 K.

-

-

ATR-FTIR Data Acquisition

-

Sample Preparation:

-

Ensure the diamond ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.[6]

-

Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

-

Measurement:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[1]

-

Acquire the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

After measurement, clean the crystal surface thoroughly.[1][6]

-

ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode. Formic acid aids in protonation.

-

Ensure the sample is fully dissolved and free of particulates.

-

-

Instrument Parameters (General for ESI-QTOF MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

-

Capillary Voltage: 3.5 - 4.5 kV.[7]

-

Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure a stable spray.

-

Drying Gas (N₂): Set to a high flow rate (e.g., 8-12 L/min) and temperature (e.g., 200-350 °C) to aid desolvation.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 236.06) and applying collision-induced dissociation (CID) energy.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound such as this compound.

References

- 1. agilent.com [agilent.com]

- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. phys.libretexts.org [phys.libretexts.org]

The Fluorine Advantage: A Technical Guide to the Discovery and Application of Fluorinated Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, drug discovery, and materials science. Fluorinated non-canonical amino acids (fNCAAs), synthetic analogs of their natural counterparts, offer a unique combination of properties that can profoundly modulate the structure, stability, and function of peptides and proteins. The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronegativity, can induce significant changes in local electronic environments, conformational preferences, and intermolecular interactions.[1] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of fNCAAs, with a focus on quantitative data and detailed experimental methodologies to empower researchers in harnessing the "fluorine advantage."

A Brief History: From a Natural Rarity to a Cornerstone of Modern Chemistry

The journey of fluorinated amino acids began with the discovery of the only known naturally occurring example, 4-fluoro-L-threonine, isolated from the bacterium Streptomyces cattleya.[2] However, it was the advent of modern synthetic organic chemistry that truly unlocked the potential of this unique class of molecules. The development of selective fluorination techniques in the mid-20th century paved the way for the synthesis of a wide array of fNCAAs. Early research focused on their potential as metabolic antagonists and enzyme inhibitors. Over the past few decades, the field has witnessed exponential growth, driven by the increasing recognition of fluorine's ability to enhance the therapeutic properties of peptides and proteins, including improved metabolic stability, increased binding affinity, and altered bioavailability.[3][4] Today, fNCAAs are indispensable tools for protein engineering, drug design, and as probes for 19F NMR spectroscopy.

Quantitative Insights: The Physicochemical Impact of Fluorination

The introduction of fluorine imparts distinct physicochemical properties to amino acids. These alterations, when strategically placed within a peptide or protein sequence, can lead to significant improvements in their overall performance. The following tables summarize key quantitative data comparing fluorinated and non-fluorinated amino acids and their effects on peptide and protein properties.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | logP | Reference |

| Phenylalanine | 1.83 | 9.13 | -1.38 | |

| 4-Fluorophenylalanine | 1.80 | 8.90 | -1.03 | [5][6][7] |

| Proline | 1.99 | 10.60 | -1.60 | |

| 4,4-Difluoroproline | 1.65 | 9.15 | -0.95 | [5][6][7] |

| Leucine | 2.36 | 9.60 | 1.86 | |

| 5,5,5,5',5',5'-Hexafluoroleucine | ~2.1 | ~9.0 | >3.0 | [8][9] |

Note: pKa and logP values can vary depending on the experimental conditions and measurement techniques. The values presented are representative.

Table 2: Impact of Fluorination on Peptide and Protein Stability

| Fluorinated Amino Acid | Protein/Peptide | ΔTm (°C) vs. Non-fluorinated | ΔΔG° (kcal/mol) vs. Non-fluorinated | Reference |

| 5,5,5,5',5',5'-Hexafluoroleucine | GCN4 Coiled Coil | +15 | -2.1 | [8] |

| 4-Fluorotryptophan | BsCspB | +1.2 | -0.4 | [10] |

| Pentafluorophenylalanine | Protein G B1 Domain | +2.5 | -0.34 | [11][12] |

| 5,5,5',5'-Tetrafluoroleucine | Protein G B1 Domain | +1.8 | -0.21 | [11][12] |

| 5,5,5,5',5',5'-Hexafluoroleucine | Protein G B1 Domain | +2.2 | -0.29 | [11][12] |

Note: ΔTm represents the change in melting temperature, and ΔΔG° represents the change in the free energy of unfolding. Positive values indicate increased stability.

Table 3: Effect of Fluorination on Biological Properties of Peptides

| Fluorinated Amino Acid | Peptide | Biological Property | Quantitative Improvement vs. Non-fluorinated | Reference |

| Hexafluoroleucine | GLP-1 Analogue | Metabolic Stability (vs. DPP-IV) | ~10-fold increase in half-life | [3] |

| 4-Fluorophenylalanine | HTLV-1 Tax Peptide | Receptor Binding Affinity (TCR A6) | ~2-fold increase in affinity | [4] |

| Trifluoromethyl-phenylalanine | RGD Peptide | Cellular Uptake | ~3-fold increase in internalization | [3] |

Experimental Protocols: Synthesizing and Incorporating Fluorinated Amino Acids

The successful application of fNCAAs relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of a common fNCAA and its incorporation into peptides using both chemical and biological methods.

Protocol 1: Synthesis of Fmoc-4-Fluorophenylalanine

This protocol outlines a common method for the synthesis of Fmoc-protected 4-fluorophenylalanine, a widely used building block in solid-phase peptide synthesis. The synthesis often starts from commercially available 4-fluorophenylalanine.

Materials:

-

4-Fluorophenylalanine

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Hexanes

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 4-fluorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

-

-

Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Incorporation of 4-Fluorophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-4-fluorophenylalanine into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin.[13][14]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.[15]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[15]

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.[15]

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF to remove unreacted reagents.[15]

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[15]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.

Protocol 3: Biosynthetic Incorporation of 4-Fluorophenylalanine using a Phenylalanine Auxotrophic E. coli Strain

This protocol outlines the residue-specific incorporation of 4-fluorophenylalanine into a target protein expressed in a phenylalanine auxotrophic E. coli strain.[2][16]

Materials:

-

Phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769)

-

Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7)

-

Minimal medium (e.g., M9) supplemented with all canonical amino acids except phenylalanine

-

4-Fluorophenylalanine (4-F-Phe)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Appropriate antibiotics

Procedure:

-

Transformation: Transform the phenylalanine auxotrophic E. coli strain with the expression plasmid.

-

Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with a limiting amount of phenylalanine (e.g., 20 µg/mL) and antibiotics. Grow overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of minimal medium (supplemented with all amino acids except phenylalanine and with antibiotics) with the starter culture.

-

Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction and Incorporation:

-

Pellet the cells by centrifugation and wash with minimal medium lacking phenylalanine to remove any residual phenylalanine.

-

Resuspend the cells in fresh minimal medium containing 4-F-Phe (e.g., 1 mM) and the inducer (e.g., 1 mM IPTG).

-

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 4-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

-

Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows in the field of fluorinated non-canonical amino acids.

References

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]

- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. benchchem.com [benchchem.com]

- 16. biorxiv.org [biorxiv.org]

The Fluorine Advantage: A Technical Guide to the Applications of Fluorinated Amino Acids in Biochemistry

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool in biochemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer unprecedented control over the structure, stability, and function of peptides and proteins. This in-depth guide explores the multifaceted applications of fluorinated amino acids, providing a comprehensive overview of their synthesis, incorporation, and impact on various biochemical disciplines, from protein engineering and enzyme inhibition to advanced analytical techniques and therapeutic development.

Fluorinated amino acids (FAAs) are a class of non-canonical amino acids where one or more hydrogen atoms in the side chain are replaced by fluorine.[] This seemingly subtle modification can induce profound changes in the molecule's properties, including hydrophobicity, pKa, and conformational preferences.[2][3] These alterations are leveraged by scientists to fine-tune the behavior of biological macromolecules, leading to the development of more stable proteins, potent enzyme inhibitors, and novel therapeutic agents.[4][5]

Enhancing Protein and Peptide Stability

One of the most well-documented applications of fluorinated amino acids is the enhancement of protein and peptide stability. The introduction of fluorine can significantly increase the thermal and chemical stability of proteins.[6] This "fluorous effect," a tendency of fluorinated moieties to segregate, can drive protein folding and stabilize tertiary and quaternary structures.[7] For instance, the replacement of leucine with hexafluoroleucine in a coiled-coil protein resulted in a significant increase in its melting temperature, demonstrating the stabilizing effect of fluorination.[8]

| Amino Acid Substitution | Protein/Peptide System | Change in Melting Temperature (Tm) | Reference |

| Leucine -> Hexafluoroleucine | Coiled-coil protein | Increased from 54 °C to 76 °C | [8] |

| Proline -> 4(R)-fluoroproline | Collagen mimetic peptide | Increased stability | [8] |

Modulating Enzyme Activity and Inhibition

Fluorinated amino acids serve as powerful tools in the design of enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the amino acid side chain, leading to enhanced binding affinity or mechanism-based inhibition.[9] Strategically placed fluorine atoms can act as mimics of transition states or create interactions that lock the inhibitor into the enzyme's active site. For example, fluorinated analogues of amino acids have been successfully used to inhibit pyridoxal phosphate (PLP)-dependent enzymes, which are important targets in various diseases.[9]

| Fluorinated Amino Acid | Target Enzyme | Inhibition Constant (Ki/IC50) | Mechanism of Action | Reference |

| β-fluoro-D-alanine | Alanine racemase | - | Mechanism-based inhibitor | [9] |

| Difluoromethylornithine | Ornithine decarboxylase | - | Irreversible inhibitor | [9] |

Probing Protein Structure and Interactions with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Its 100% natural abundance, high sensitivity, and the absence of a natural fluorine background in biological systems make ¹⁹F NMR a powerful technique for studying protein structure, dynamics, and interactions.[11][12] By incorporating fluorinated amino acids at specific sites, researchers can monitor conformational changes, ligand binding events, and protein-protein interactions with high precision.[8][13] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing detailed information about subtle structural rearrangements.[12]

Applications in Drug Development and Medicinal Chemistry

The beneficial properties imparted by fluorination have made FAAs highly valuable in drug design and development.[5][14] The incorporation of fluorine can improve a drug candidate's metabolic stability by blocking sites of enzymatic degradation.[4] Furthermore, the increased hydrophobicity of fluorinated compounds can enhance membrane permeability and oral bioavailability.[9] Several fluorinated amino acid-containing drugs are currently on the market or in clinical trials, highlighting the significant impact of this strategy in medicinal chemistry.[5] For instance, fluorinated analogs of peptides have shown enhanced resistance to proteolysis, a key challenge in the development of peptide-based therapeutics.[15]

Experimental Protocols

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex process with no single universal method.[] The choice of synthetic route depends on the desired position and number of fluorine atoms.[] Two primary strategies are employed:

-

Introduction of Amino and Carboxyl Groups to a Fluorinated Scaffold: This approach starts with a commercially available fluorinated building block, to which the amino and carboxyl functionalities are subsequently added.[9]

-

Fluorination of an Amino Acid Precursor: This strategy involves the direct fluorination of an amino acid derivative using specialized fluorinating reagents.[] Common reagents include nucleophilic fluorinating agents (like DAST) and electrophilic fluorinating agents (like Selectfluor).[4][15]

A general laboratory-scale synthesis of a β-fluorinated amino acid might involve the following steps:

-

Protection of the amino and carboxyl groups of a suitable amino acid precursor (e.g., a serine derivative).

-

Activation of the hydroxyl group for nucleophilic substitution.

-

Reaction with a fluoride source, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom.

-

Deprotection of the amino and carboxyl groups to yield the final fluorinated amino acid.

Incorporation of Fluorinated Amino Acids into Peptides and Proteins

There are two main approaches for incorporating FAAs into polypeptide chains:

-

Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS): This is the most common method for producing synthetic peptides containing fluorinated residues.[9][11] The process involves the stepwise addition of amino acids, including the desired FAA, to a growing peptide chain anchored to a solid support.[9]

-

Biosynthetic Incorporation: This method leverages the protein synthesis machinery of living cells.[8] It can be achieved by using auxotrophic bacterial strains that cannot synthesize a particular natural amino acid, forcing them to incorporate a supplied fluorinated analog.[8][12] More advanced techniques involve the engineering of aminoacyl-tRNA synthetases to specifically recognize and incorporate the FAA.[8] A recent approach for incorporating FAAs in human cells involves a "medium switch" strategy, where the natural amino acid is replaced with its fluorinated counterpart in the cell culture medium.[16]

¹⁹F NMR Spectroscopy for Protein Analysis

A typical ¹⁹F NMR experiment to study protein-ligand interactions would proceed as follows:

-

Sample Preparation: The protein containing the fluorinated amino acid is purified and prepared in a suitable buffer. A known concentration of the ligand is prepared separately.[11]

-

NMR Data Acquisition: A one-dimensional ¹⁹F NMR spectrum of the protein is recorded in the absence of the ligand. This serves as the reference spectrum.[10]

-

Titration: Aliquots of the ligand are incrementally added to the protein sample, and a ¹⁹F NMR spectrum is acquired after each addition.

-

Data Analysis: Changes in the chemical shift and line shape of the ¹⁹F signals are monitored. These changes indicate binding of the ligand to the protein and can be used to determine the binding affinity (Kd).[13]

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of fluorinated amino acids in biochemistry.

References

- 2. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: On the Putative Mechanism of Action of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid in Biological Systems

Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the specific mechanism of action, quantitative biological data, or defined signaling pathways for 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid. Consequently, this guide will provide a comprehensive overview based on the well-established principles of fluorination in medicinal chemistry and the known biological activities of structurally related phenylalanine analogs. The information presented herein is intended to be a predictive and inferential resource for researchers, scientists, and drug development professionals, rather than a definitive account of the molecule's specific biological function.

Introduction: The Role of Fluorination in Phenylalanine Analogs

The introduction of fluorine atoms into the phenyl ring of phenylalanine is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of the amino acid and peptides incorporating it. The trifluorination at the 3, 4, and 5 positions of the phenyl ring in this compound is expected to impart several key characteristics that could influence its biological activity:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life.[1][2]

-

Altered Lipophilicity: The presence of multiple fluorine atoms significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2]

-

Modified Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution. This can influence the molecule's acidity, basicity, and its ability to participate in crucial biological interactions such as cation-π stacking, which are often vital for receptor binding.[1][3]

-

Conformational Constraints: The steric and electronic effects of the fluorine atoms can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding to a specific biological target.[1]

Postulated Mechanisms of Action Based on Structural Analogy

Given that this compound is an analog of the endogenous amino acid L-phenylalanine, its mechanism of action is likely to involve targets that recognize phenylalanine or similar structures. The most plausible, though unverified, targets are receptors and enzymes involved in amino acid signaling and metabolism, particularly in the central nervous system.

Phenylalanine and its derivatives have been shown to interact with ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for excitatory synaptic transmission and plasticity in the brain.

-

NMDA Receptor Antagonism: L-phenylalanine itself can act as a competitive antagonist at the glycine-binding site of the NMDA receptor.[4] It is conceivable that the trifluorinated analog could exhibit similar or enhanced antagonistic properties. The altered electronic nature of the phenyl ring could influence its affinity for the receptor's binding pocket.

-

AMPA Receptor Modulation: Various phenylalanine-based compounds have been developed as antagonists for AMPA receptors.[5][6] The structural similarity of this compound suggests it could also interact with these receptors, potentially acting as an antagonist or a modulator of channel gating.

A hypothetical signaling pathway illustrating the potential interaction of this compound with glutamate receptors is depicted below.

Caption: Postulated interaction with glutamate receptors.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table is a hypothetical representation of the types of quantitative data that would be necessary to characterize the biological activity of this compound.

| Parameter | Assay Type | Predicted Outcome | Rationale |

| NMDA Receptor Binding Affinity (Ki) | Radioligand Binding Assay | Moderate to High Affinity | Phenylalanine analogs are known to bind to the NMDA receptor. Fluorination may enhance binding. |

| NMDA Receptor Functional Antagonism (IC50) | Electrophysiology (e.g., Patch Clamp) | Potent Antagonism | Consistent with binding affinity and the known action of L-phenylalanine. |

| AMPA Receptor Binding Affinity (Ki) | Radioligand Binding Assay | Low to Moderate Affinity | Phenylalanine derivatives can also target AMPA receptors, though often with lower affinity than NMDA receptors. |

| AMPA Receptor Functional Antagonism (IC50) | Electrophysiology (e.g., Patch Clamp) | Moderate Antagonism | Functional activity would correlate with binding affinity. |

| Metabolic Stability (t½ in liver microsomes) | In Vitro Metabolism Assay | Increased Half-life | The C-F bond is resistant to metabolic cleavage, suggesting a longer half-life compared to non-fluorinated analogs. |

| Blood-Brain Barrier Permeability (LogBB) | In Silico Prediction or In Vivo Study | Enhanced Permeability | Increased lipophilicity due to trifluorination would likely improve CNS penetration. |

Proposed Experimental Protocols for Characterization

To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required. The following outlines key experimental protocols that would be essential.

-

Objective: To determine the binding affinity of the compound for NMDA and AMPA receptors.

-

Methodology:

-

Prepare synaptic membrane fractions from rat brain tissue.

-

Incubate the membranes with a known radioligand for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glycine site, [³H]AMPA for the AMPA receptor).

-

Add increasing concentrations of this compound to displace the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional effect (agonist, antagonist, or modulator) of the compound on NMDA and AMPA receptor-mediated currents.

-

Methodology:

-

Culture primary neurons (e.g., hippocampal or cortical neurons).

-

Perform whole-cell patch-clamp recordings from these neurons.

-

Apply glutamate or a specific agonist (NMDA or AMPA) to evoke postsynaptic currents.

-

Co-apply this compound at various concentrations.

-

Measure the change in the amplitude and kinetics of the evoked currents to determine the IC50 for antagonism or the EC50 for agonism/potentiation.

-

The workflow for such an experimental characterization is visualized below.

Caption: Proposed workflow for biological characterization.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the principles of medicinal chemistry and the known pharmacology of related compounds provide a strong basis for forming a testable hypothesis. It is highly probable that this molecule interacts with targets of its parent amino acid, L-phenylalanine, with its biological activity significantly modulated by the trifluorophenyl moiety. Future research, following the experimental protocols outlined above, is essential to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent, particularly in the context of neurological disorders where modulation of glutamatergic neurotransmission is a key therapeutic strategy. The lack of current data underscores a significant opportunity for novel research in this area.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pharmacology of the AMPA agonist, (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA] and the AMPA antagonist, (R)-APPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPA - Wikipedia [en.wikipedia.org]

The Fluorinated Advantage: A Technical Guide to Trifluorophenylalanine Derivatives in Drug Discovery and Therapeutic Applications

For Immediate Release

A comprehensive technical guide exploring the synthesis, biological activity, and therapeutic potential of trifluorophenylalanine derivatives. This document is intended for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the vast array of fluorinated compounds, derivatives of trifluorophenylalanine have emerged as a particularly promising class with diverse therapeutic applications. Their unique physicochemical properties, conferred by the trifluoromethyl group, lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making them valuable scaffolds in drug design. This technical guide provides an in-depth overview of the current landscape of trifluorophenylalanine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Physicochemical Properties

The introduction of one or more fluorine atoms into the phenylalanine scaffold dramatically influences its biological behavior. Trifluorophenylalanine derivatives, in particular, exhibit several key properties that are advantageous for drug development:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which significantly increases the metabolic stability of molecules containing this moiety. This leads to a longer in vivo half-life and improved pharmacokinetic profiles.

-

Increased Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of a compound. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, potentially improving oral bioavailability and distribution to target tissues.

-

Modulation of Electronic Properties: The highly electronegative fluorine atoms can alter the electron distribution within the aromatic ring, influencing pKa values and modifying non-covalent interactions with biological targets. This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors.

Therapeutic Applications

The unique properties of trifluorophenylalanine derivatives have been exploited in the development of therapeutic agents across a range of disease areas.

Anticancer Activity